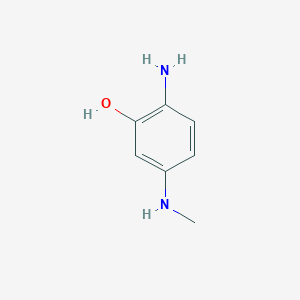

2-Amino-5-(methylamino)phenol

Description

Contextual Significance of Phenolic Amine Compounds

Phenolic compounds, broadly defined by the presence of a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and synthetic chemistry. wikipedia.orgnih.gov The introduction of an amine group to this phenolic structure creates a molecule with both acidic (phenolic hydroxyl) and basic (amino group) centers, leading to a rich and versatile reactivity profile. wikipedia.org This dual functionality allows them to participate in a wide array of chemical transformations, making them crucial precursors in the synthesis of more complex molecules. chemicalbook.com

Phenolic amine compounds are of significant interest due to their ability to act as nucleophiles, undergo diazotization, and participate in condensation reactions. google.com Their derivatives are integral to the production of dyes, photographic developers, and pharmaceuticals. chemicalbook.compunchng.com In the realm of materials science, they are used as curing agents for epoxy resins, where the phenolic group can accelerate the curing process. google.com The inherent antioxidant properties of some phenolic compounds also drive research into their potential applications in various fields. ontosight.ai

Overview of the Research Landscape for 2-Amino-5-(methylamino)phenol Analogues

The research landscape for analogues of this compound is diverse, with studies exploring their synthesis and potential applications. Analogues, which are compounds with similar structures, are often synthesized to investigate how small molecular changes affect the compound's properties and reactivity.

One area of investigation involves the synthesis of Schiff bases from aminophenol derivatives. These reactions, which involve the condensation of an aminophenol with an aldehyde or ketone, result in compounds with a wide range of applications. researchgate.net For instance, Schiff bases derived from 2-amino-4-methylphenol (B1222752) have been prepared and studied. researchgate.net

Furthermore, research into aminophenol derivatives extends to their use as intermediates in the synthesis of biologically active molecules. Studies on 4-aminophenol (B1666318) derivatives have explored their potential antimicrobial and antidiabetic activities. nih.govnih.gov Analogues with varying alkyl chain lengths have also been synthesized to understand their structure-activity relationships, particularly concerning antioxidant and anticancer properties. nih.gov The synthesis of various aminophenol analogues, such as those with different substituents on the aromatic ring, is a continuous area of research aimed at discovering new compounds with desirable chemical and physical properties. researchgate.netmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-amino-5-(methylamino)phenol |

InChI |

InChI=1S/C7H10N2O/c1-9-5-2-3-6(8)7(10)4-5/h2-4,9-10H,8H2,1H3 |

InChI Key |

CCUWUIAMGFCTDS-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Methylamino Phenol and Its Structural Precursors/derivatives

Established Pathways for Aminophenol Synthesis

The synthesis of aminophenols, the structural backbone of the target compound, can be achieved through several well-established chemical transformations. These methods provide a versatile toolkit for introducing amino and hydroxyl functionalities onto an aromatic ring.

Reductive Amination Approaches

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of aminophenols, a suitable carbonyl-containing precursor would be required.

Key aspects of reductive amination include:

Reaction Conditions: The reaction is generally carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

Reducing Agents: A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Catalytic hydrogenation using platinum, palladium, or nickel catalysts is also a viable method. wikipedia.org

One-Pot Procedures: Reductive amination can often be performed as a one-pot reaction where the carbonyl compound, amine, and reducing agent are combined, simplifying the synthetic process. youtube.comorganic-chemistry.org

While a direct single-step synthesis of 2-Amino-5-(methylamino)phenol via this method from simple precursors is not explicitly detailed in the provided results, the fundamental principles of reductive amination are crucial for many multi-step synthetic routes that may involve the formation of an amine group at some stage.

Nucleophilic Substitution Reactions

Nucleophilic substitution on an aromatic ring is another cornerstone of aminophenol synthesis. libretexts.org This can involve the displacement of a leaving group, such as a halogen, by an amino or hydroxyl group. The reactivity of the aromatic ring is a critical factor, often requiring activation by electron-withdrawing groups. libretexts.org

In the context of aminophenols, the interplay between the amino and hydroxyl groups' nucleophilicity is important. researchgate.netresearchgate.net The reactivity of these groups can be modulated by the reaction conditions:

In alkaline medium , the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. researchgate.net

In neutral medium , the amino group is generally more nucleophilic. researchgate.net

In acidic solution , the amino group is protonated, reducing its nucleophilicity and making the hydroxyl group more likely to react. researchgate.net

The Gabriel synthesis offers a method for introducing a primary amino group using a phthalimide (B116566) anion as a nucleophile, which can be a useful strategy to avoid over-alkylation of the amine. libretexts.org

Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental process for introducing functional groups onto an aromatic ring. For aminophenol synthesis, this could involve nitration followed by reduction. The catalytic hydrogenation of nitroaromatics is a common method for preparing aromatic amines. For instance, p-aminophenol can be synthesized by the catalytic hydrogenation of nitrobenzene. google.comepo.org

The reduction of nitrophenols is a direct route to aminophenols. For example, 4-aminophenol (B1666318) can be produced by the reduction of 4-nitrophenol (B140041) using various catalysts. mdpi.com Similarly, 2-amino-5-alkylphenols are often prepared by the reduction of the corresponding 2-nitro-5-alkylphenol. google.com

Targeted Synthesis of the this compound Core

The specific synthesis of this compound requires a more tailored approach, often involving multiple steps to introduce the desired functional groups in the correct positions.

Condensation Reactions with Subsequent Reduction

Condensation reactions are a valuable tool in building complex molecules. In the synthesis of aminophenol derivatives, a condensation reaction can be used to form a larger intermediate which is then modified to yield the final product. For instance, 2-aminophenols can undergo condensation with aldehydes to form various heterocyclic structures. researchgate.net

A relevant example is the oxidative condensation of 2-amino-4-methylphenol (B1222752), which leads to a dihydrophenoxazinone compound. nih.gov While not a direct synthesis of the target molecule, this demonstrates the reactivity of aminophenols in condensation reactions. The synthesis of 2-amino-5-(aminomethyl)phenol (B1612312) derivatives has been achieved through the reduction of a 2-nitro-5-aminomethyl-phenol derivative. google.com This highlights a strategy where a nitro group is carried through a synthetic sequence before being reduced to an amine in a later step.

Multi-step Functional Group Transformations

The synthesis of complex substituted aromatics like this compound often relies on a series of functional group transformations. youtube.comyoutube.com A plausible, though not explicitly detailed, synthetic route could involve starting with a precursor like 2-amino-5-methylphenol (B193566). scbt.comsigmaaldrich.comnih.gov This commercially available compound could potentially undergo a sequence of reactions to introduce the second amino group.

A general strategy could involve:

Protection: Protecting the existing amino and/or hydroxyl groups to prevent unwanted side reactions.

Nitration: Introducing a nitro group at the desired position on the aromatic ring through electrophilic aromatic substitution.

Reduction: Reducing the nitro group to an amino group.

Methylation: Introducing a methyl group onto the newly formed amino group.

Deprotection: Removing the protecting groups to yield the final product.

The synthesis of 2-amino-5-alkyl-phenols has been achieved by the alkali fusion of the corresponding sulfonic acid salt, demonstrating a method for introducing a hydroxyl group. google.com This, combined with nitration and reduction steps, could be part of a multi-step synthesis.

Optimization of Synthetic Conditions and Yield

The efficient synthesis of this compound and its precursors, such as 2-amino-5-methylphenol, hinges on the meticulous optimization of reaction conditions. Key factors that significantly influence reaction outcomes include the choice of solvent system, the stoichiometric balance of reactants, and the methods employed for product isolation and purification. Scientific investigation into these areas aims to maximize product yield, enhance purity, and ensure the regioselectivity of the desired substitutions.

Solvent System Effects on Reaction Kinetics

The solvent in which a chemical reaction is conducted can dramatically alter its rate and outcome by influencing reactant solubility, transition state stabilization, and the pathway of the reaction itself. In the synthesis of aminophenols, solvent effects are a critical consideration for optimization.

The solvation properties of a solvent, including its polarity, polarizability, and hydrogen bonding capabilities, are key determinants of its effect on reaction kinetics. researchgate.net For instance, in the catalytic reduction of nitrophenols to aminophenols, preferred solvents often include polar protic solvents like water and methanol. chemcess.com The use of water, sometimes supplemented with an acid or base, is common. chemcess.com In some processes, adding immiscible organic solvents to the aqueous phase has been shown to extend catalyst life and improve the quality of the final product. chemcess.com

Different synthetic routes leverage distinct solvent systems for optimal results. The reduction of a nitro-intermediate to an amino group using hydrazine (B178648) hydrate (B1144303) can be effectively carried out in a mixed solvent system, such as ethanol/tetrahydrofuran, with the ratio adjusted based on the solubility of the specific nitro derivative. google.com For nucleophilic substitution reactions to produce derivatives of 2-amino-5-methylphenol, the reaction medium is crucial; studies have shown that conducting the reaction in an acidic medium can provide a satisfactory yield, whereas other media may be less effective. globalresearchonline.net

In other related syntheses, such as the preparation of N-monomethyl-p-aminophenol via decarboxylation of p-hydroxyphenylglycine, high-boiling point solvents like cyclohexanol (B46403) or cresylic acid are employed. google.com Research has demonstrated that the addition of a catalytic amount of an aldehyde, such as benzaldehyde, to the cyclohexanol solvent can drastically increase the reaction rate, completing the decarboxylation in minutes rather than hours. google.com

Table 1: Influence of Solvent Systems on Aminophenol Synthesis

| Reaction Type | Solvent System | Effect on Reaction | Reference |

|---|---|---|---|

| Catalytic Reduction of Nitrophenols | Water, Methanol | Standard polar protic solvents for hydrogenation. chemcess.com | chemcess.com |

| Nitro Group Reduction | Ethanol/Tetrahydrofuran | Effective mixed solvent system for reduction using hydrazine hydrate. google.com | google.com |

| Nucleophilic Substitution | Acidic Medium | Improves reaction yield compared to other media. globalresearchonline.net | globalresearchonline.net |

| Decarboxylation | Cyclohexanol with Benzaldehyde | High-boiling solvent facilitates the reaction; aldehyde additive acts as a catalyst, significantly increasing the reaction rate. google.com | google.com |

| Catalytic Hydrogenation (H2/Pd/C) | Ethyl Acetate/Ethanol | Commonly used solvent mixture for palladium-catalyzed reductions of nitro groups. researchgate.net | researchgate.net |

Stoichiometric Ratio Analysis for Product Formation

The molar ratio of reactants is a fundamental parameter in chemical synthesis that directly impacts product yield, purity, and the formation of byproducts. In multi-step syntheses or reactions with competing pathways, such as aminations, a careful analysis of stoichiometry is essential for optimization.

In amination reactions, using an excess of the amine reagent can drive the reaction towards a higher conversion of the starting material. However, this often comes at the cost of reduced product purity. Research on oxo-amination reactions has shown that while an excess of amine leads to high conversion percentages, it can also result in the formation of more impurities, complicating the purification process. researchgate.net This trade-off between conversion and purity is a central challenge in optimizing stoichiometry.

Table 2: Effect of Reagent Stoichiometry on a Representative Amination Reaction

| Reactant A : Amine Ratio | Conversion (%) | Product Purity (%) | Reference |

|---|---|---|---|

| 1 : 1 | Moderate | High | researchgate.net |

| 1 : 2 | High | Lower | researchgate.net |

| 1 : 3 | Very High | Low | researchgate.net |

Isolation and Purification Techniques for Advanced Products

The final stage of synthesis, product isolation and purification, is critical for obtaining a high-purity chemical compound. For aminophenol derivatives, which can be prone to oxidation and may be produced alongside structurally similar impurities, advanced and targeted purification techniques are necessary.

A widely used method for purifying aminophenols involves precipitation via pH adjustment . Crude p-aminophenol, for example, can be purified by first dissolving it in an aqueous acid solution, such as phosphoric acid. google.com This step protonates the basic amino group, rendering the compound soluble in water while some impurities may precipitate out. The acidic solution can then be treated with an adsorbent like activated charcoal to remove colored impurities and subsequently filtered. google.com The purified aminophenol is then precipitated from the clear filtrate as a solid by carefully adding a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to adjust the pH to a range of 6.5 to 7.5. google.comgoogle.com The solid product is finally collected by filtration and washed with cold water. google.com

Solvent extraction is another powerful technique used to selectively remove specific impurities. In the production of p-aminophenol, a significant impurity can be 4,4'-diaminodiphenyl ether. This can be effectively removed by adjusting the pH of the aqueous solution containing the crude product to between 4.0 and 5.0 and then extracting it with an organic solvent mixture, such as aniline (B41778) and toluene. epo.orggoogleapis.com This process selectively draws the impurity into the organic phase, leaving a purer solution of the desired aminophenol in the aqueous phase. epo.orggoogleapis.com

Other methods such as distillation have been shown to be effective for recovering compounds like 4-aminophenol from aqueous solutions, with studies demonstrating up to 80% recovery. ijariie.com In contrast, techniques like freeze crystallization have been found to be ineffective for this specific separation. ijariie.com

Table 3: Summary of Purification Techniques for Aminophenol Derivatives

| Technique | Procedure | Target Impurities | Reference |

|---|---|---|---|

| Precipitation by pH Adjustment | Dissolve in acid, treat with charcoal, filter, and precipitate with base to pH 6.5-7.5. | Tarry constituents, colored impurities, acid-insoluble materials. google.comgoogle.com | google.comgoogle.com |

| Solvent Extraction | Extraction of an aqueous solution (pH 4-5) with an aniline/toluene mixture. | Selectively removes 4,4'-diaminodiphenyl ether and other minor amine by-products. epo.orggoogleapis.com | epo.orggoogleapis.com |

| Distillation | Standard distillation of the aqueous solution. | Recovery of the aminophenol from the aqueous phase. ijariie.com | ijariie.com |

| Adsorption | Treatment of the solution with activated charcoal. | Removes additional dissolved impurities, particularly colored ones. google.com | google.com |

Chemical Reactivity and Derivatization Strategies for 2 Amino 5 Methylamino Phenol

Oxidative Transformations and Reaction Products

The electron-rich nature of the phenol (B47542) and amino groups makes 2-Amino-5-(methylamino)phenol susceptible to oxidation. The course of the oxidation and the final products are dependent on the oxidizing agent and reaction conditions.

Quinone and Phenoxazine Derivative Formation

Oxidation of aminophenols can lead to the formation of quinone imines and, through further reactions, phenoxazone structures. While direct studies on this compound are not extensively detailed in the provided results, the reactivity of analogous aminophenols provides a strong indication of its expected behavior. The oxidation of o-aminophenols is a known route to produce phenoxazinones. iitkgp.ac.inrsc.org This transformation can be catalyzed by various metal complexes, including those of copper and iron. iitkgp.ac.inrsc.org For instance, copper(II) complexes have been shown to effectively catalyze the aerial oxidation of 2-aminophenol (B121084) to 2-aminophenoxazine-3-one. iitkgp.ac.in This process is believed to proceed through the formation of a substrate radical. iitkgp.ac.in

Similarly, tyrosinase, a copper-containing enzyme, catalyzes the oxidation of o-aminophenols to o-quinone imines. nih.gov These reactive intermediates can then undergo further reactions. Given the structure of this compound, it is plausible that under similar oxidative conditions, it would form a corresponding quinone imine, which could then potentially dimerize or cyclize to form phenoxazine-type derivatives. The presence of the methylamino group would likely influence the electronic properties and steric hindrance of the resulting structures.

The oxidative coupling of phenols is a broader class of reactions that can lead to C-C or C-O bond formation. wikipedia.orgnih.gov These reactions are often catalyzed by transition metals and can be complex, yielding multiple products. wikipedia.org The specific products from the oxidative coupling of this compound would depend on the catalyst and reaction conditions employed.

Reductive Modifications of Functional Groups

The functional groups of this compound can also undergo reduction. A key transformation in this category is reductive amination, a process that converts a carbonyl group to an amine. wikipedia.orgorganic-chemistry.org While this compound does not possess a carbonyl group, this reaction is relevant in the context of its derivatives or in multi-step synthetic pathways where a carbonyl might be introduced. Reductive amination typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orgyoutube.com

For this compound itself, reductive modifications could theoretically target the phenolic ring, though this would require harsh conditions and is less common. More relevant would be the reduction of nitro-substituted precursors used in its synthesis. For instance, the synthesis of aminophenol derivatives often involves the reduction of a nitro group to a primary amine. google.com

Substitution Reactions at Phenolic and Amine Centers

The nucleophilic character of the hydroxyl and amino groups allows for various substitution reactions, primarily alkylation and acylation.

Alkylation and Acylation Reactions

Selective alkylation of the hydroxyl or amino groups of aminophenols is a valuable synthetic strategy. O-alkylation of the phenolic hydroxyl group can be achieved under basic conditions. thieme-connect.de For instance, phenols can be selectively O-alkylated using alkyl halides in the presence of a base like potassium carbonate. thieme-connect.de Copper-catalyzed O-alkylation of phenols has also been reported. rsc.org

N-alkylation of the amino groups is also a common transformation. Selective mono-N-alkylation of primary aromatic amines can be challenging due to the potential for over-alkylation to form tertiary amines. thieme-connect.de However, methods for selective mono-N-alkylation have been developed. thieme-connect.de Reductive alkylation provides another route for N-alkylation. researchgate.net In the case of this compound, with both a primary and a secondary amine, selective alkylation would require careful control of reaction conditions and protecting group strategies.

Acylation reactions, involving the introduction of an acyl group (R-C=O), can also occur at both the hydroxyl and amino groups. These reactions are typically carried out using acyl chlorides or anhydrides.

Formation of Schiff Base Ligands and Metal Complexes

The primary amino group of this compound can readily react with aldehydes or ketones to form Schiff bases (imines). These Schiff base ligands, containing both nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions.

The synthesis of Schiff bases from aminophenol derivatives and their subsequent complexation with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) is a well-established area of research. nih.govresearchgate.netjapsonline.comnih.govresearchgate.net For example, a Schiff base derived from 2-amino-5-methylphenol (B193566) has been used to synthesize a fluorescent chemosensor for Mg2+ ions. japsonline.com The resulting metal complexes often exhibit interesting spectroscopic, magnetic, and biological properties. nih.govnih.govresearchgate.net The specific geometry and properties of the metal complexes depend on the nature of the metal ion, the Schiff base ligand, and the reaction conditions.

| Precursor 1 | Precursor 2 | Product Type | Metal Ion Examples | Reference |

| 2-Amino-5-methylphenol | 4-(difluoromethoxy)-2-hydroxybenzaldehyde | Schiff Base Ligand | Mg(II) | japsonline.com |

| (2-amino-5-chlorophenyl)phenyl methanone | Furan-2-carbaldehyde | Schiff Base Metal Complex | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Fe(III) | nih.gov |

| Isatin | 2-amino, 4-methyl phenol | Schiff Base Metal Complex | Ti(IV), Zr(IV), Cd(II), Hg(II) | researchgate.net |

| 2-hydroxybenzaldehyde | 2-aminophenol/3-aminophenol | Schiff Base Metal Complex | Cu(II) | nih.gov |

Polymerization Reactions Involving this compound Moieties

Aminophenols can undergo polymerization to form conductive polymers, which are of interest for various applications in electronics and materials science. mdpi.comdrexel.eduresearchgate.net The polymerization can be achieved through chemical or electrochemical methods. mdpi.comnih.gov

Electrochemical polymerization of aminophenols can lead to the formation of insulating or conductive polymer films on an electrode surface. nih.govrevistabionatura.com The properties of the resulting polymer are influenced by factors such as the pH of the electrolyte solution and the structure of the monomer. nih.gov For instance, in an acidic medium, the amino group of aminophenols typically participates in the polymerization process. nih.gov

Copolymers of aniline (B41778) and aminophenol derivatives have also been synthesized to create water-soluble conducting polymers. acs.org The inclusion of aminophenol moieties can modify the properties of the resulting polymer, such as its solubility and conductivity. acs.org While specific studies on the polymerization of this compound are not detailed in the provided search results, its structure suggests it could serve as a monomer or co-monomer in the synthesis of novel polymeric materials. The presence of two amino groups and a hydroxyl group offers multiple sites for polymerization, potentially leading to cross-linked or branched polymer structures.

| Monomer | Polymerization Method | Resulting Polymer Type | Reference |

| o-aminophenol, m-aminophenol | Dielectric Barrier Discharge Plasma | Conductive Polyaminophenol Film | mdpi.comdrexel.eduresearchgate.net |

| Aniline and Aminophenol-grafted-PEO | Chemical Copolymerization | Water-Soluble Conducting Copolymer | acs.org |

| Aminophenols | Electrochemical Polymerization | Insulating Polymeric Films | nih.gov |

Mechanistic Pathways of Molecular Interactions

The molecular interactions of this compound are diverse, encompassing oxidation, electrophilic substitution, and nucleophilic substitution reactions. The mechanistic pathways of these interactions are dictated by the electronic effects of the substituents and the nature of the reacting species.

Oxidation Reactions: Formation of Phenoxazinone Structures

A key reaction pathway for o-aminophenols is oxidative coupling to form phenoxazinone derivatives. In the case of this compound, this process is initiated by the oxidation of the phenol to a phenoxyl radical. This is often followed by an intramolecular cyclization involving the adjacent amino group.

A plausible mechanism, drawing parallels with the oxidation of 2-aminophenol, involves the following steps:

Initial Oxidation: The reaction begins with the oxidation of the phenolic hydroxyl group, which can be initiated by various oxidizing agents or catalysts, to form a phenoxyl radical. This radical is stabilized by resonance, with electron density delocalized over the aromatic ring and the amino groups.

Radical Coupling: The generated phenoxyl radical can then undergo intramolecular coupling with the primary amino group at the 2-position. This step leads to the formation of a cyclic intermediate.

Further Oxidation and Tautomerization: The cyclic intermediate is further oxidized and undergoes tautomerization to yield the stable phenoxazinone structure. The methylamino group at the 5-position remains as a substituent on the resulting phenoxazinone ring.

Kinetic studies on the oxidation of the related compound 2-aminophenol have shown that the reaction can follow first-order kinetics with respect to both the aminophenol and the oxidizing agent. Thermodynamic parameters for the oxidation of 2-aminophenol have been determined, providing insights into the energy profile of the reaction.

| Thermodynamic Parameter | Value for 2-Aminophenol Oxidation |

| Activation Energy (Ea) | 8.24 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 7.63 kcal/mol |

| Entropy of Activation (ΔS‡) | -31.5 e.u. |

| Free Energy of Activation (ΔF‡) | 17.2 kcal/mol |

Note: Data presented is for the oxidation of 2-aminophenol and serves as a model for the analogous reaction of this compound. The presence of the methylamino group is expected to influence these values.

Electrophilic Aromatic Substitution

The hydroxyl and amino groups are potent activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. In this compound, the positions ortho and para to the powerful hydroxyl group are at C6, C4, and C2. The amino group at C2 further activates the ring, particularly at the C4 and C6 positions. The methylamino group at C5 also contributes to the ring's activation.

The mechanism of EAS reactions typically proceeds via a two-step pathway:

Formation of the Arenium Ion: The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating substituents.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

The regioselectivity of the substitution is determined by the stability of the possible arenium ion intermediates. For this compound, electrophilic attack is most likely to occur at the positions most activated by the combined influence of the three electron-donating groups, which are typically the positions ortho and para to the hydroxyl group that are not already substituted.

Nucleophilic Substitution and Derivatization

The amino groups of this compound can act as nucleophiles, participating in various substitution and condensation reactions.

Azo Dye Formation: A characteristic reaction of aromatic amines is their diazotization followed by coupling with an activated aromatic compound to form an azo dye. The primary amino group of this compound can be converted to a diazonium salt under acidic conditions with nitrous acid. This diazonium salt can then couple with a suitable partner, such as a phenol or another aromatic amine, in an electrophilic aromatic substitution reaction where the diazonium ion is the electrophile. The reaction with phenols typically occurs in a basic medium, while coupling with anilines is carried out in an acidic medium. youtube.com

Schiff Base Formation: The primary amino group can also react with aldehydes or ketones in a condensation reaction to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The general mechanism for Schiff base formation is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated, and a molecule of water is eliminated to form the imine.

These derivatization strategies are crucial for synthesizing a variety of compounds with specific properties and applications.

Theoretical and Computational Investigations of 2 Amino 5 Methylamino Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These methods would be crucial in elucidating the characteristics of 2-Amino-5-(methylamino)phenol.

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be employed to optimize the molecule's geometry. This process determines the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Such studies on related aminophenol derivatives have shown that the positions of the amino and hydroxyl groups significantly influence the molecular geometry and electronic properties. researchgate.net For this compound, the intramolecular interactions, such as potential hydrogen bonding between the ortho-amino group and the hydroxyl group, would be a key focus of the geometric optimization. The planarity of the benzene (B151609) ring and the orientation of the methylamino group would also be determined.

Analysis of Electronic Parameters: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map for this compound would illustrate regions of negative potential, likely concentrated around the oxygen and nitrogen atoms due to their high electronegativity, indicating sites susceptible to electrophilic attack. Regions of positive potential, expected around the hydrogen atoms of the amino, methylamino, and hydroxyl groups, would signify areas prone to nucleophilic attack. This analysis is crucial for understanding how the molecule might interact with other chemical species.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netscirp.org For this compound, NBO analysis would quantify the electron density in the core, lone pair, and bonding orbitals. A key aspect of this analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

The analysis would likely reveal significant interactions, such as the donation of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the benzene ring (n → π* interactions). These interactions contribute to the stability of the molecule and influence its electronic properties. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Table 1: Hypothetical Major Donor-Acceptor Interactions from NBO Analysis for this compound (Note: This table is illustrative and based on general principles for similar molecules. Specific values would require dedicated calculations.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N(amino) | π* (C-C) of ring | High | n → π* |

| LP (1) N(methylamino) | π* (C-C) of ring | Moderate | n → π* |

| LP (1) O(hydroxyl) | σ* (C-N) | Moderate | n → σ* |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsion. An NCI plot for this compound would reveal the nature and strength of these interactions through color-coded isosurfaces. For instance, a strong attractive interaction, like a potential intramolecular hydrogen bond between the ortho-amino and hydroxyl groups, would be represented by a distinct isosurface. This analysis provides a deeper understanding of the forces that govern the molecule's conformation and potential intermolecular associations.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov For this compound, these calculations would predict the chemical shift for each unique proton and carbon atom in the structure.

The predicted shifts are influenced by the electronic environment of each nucleus. For example, the electron-donating nature of the amino, methylamino, and hydroxyl groups would be expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for the attached protons and carbons compared to unsubstituted benzene. youtube.com Comparing the computationally predicted NMR spectrum with an experimentally obtained spectrum is a powerful method for confirming the molecular structure.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes. Actual chemical shifts would be determined by specific calculations and experimental validation.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | - | ~140-150 |

| C2-NH₂ | - | ~130-140 |

| C3-H | ~6.5-7.0 | ~115-120 |

| C4-H | ~6.0-6.5 | ~105-115 |

| C5-NHCH₃ | - | ~145-155 |

| C6-H | ~6.5-7.0 | ~110-120 |

| N-CH₃ | ~2.5-3.0 | ~30-40 |

| O-H | ~4.0-5.0 | - |

| N(amino)-H | ~3.5-4.5 | - |

Vibrational Spectra Simulation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. When coupled with quantum chemical calculations, it provides a detailed assignment of the vibrational modes of a molecule. The simulation of vibrational spectra for aromatic compounds like this compound is typically performed using Density Functional Theory (DFT), which has been proven to yield results that are in good agreement with experimental data.

A study on the closely related compound, 2-amino-5-methylphenol (B193566), utilized DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set to simulate its vibrational spectra. rjpn.org This level of theory is effective for calculating the equilibrium geometry and harmonic vibrational frequencies. The theoretical wavenumbers are often scaled to correct for anharmonicity and limitations in the computational method, leading to a better match with experimental values. rjpn.org

The vibrational modes of such a molecule can be categorized as follows:

OH and NH vibrations: The stretching and bending of the hydroxyl (-OH) and amino (-NH2 and -NHCH3) groups are typically observed at high wavenumbers. For instance, in phenols, the O-H stretching vibration is sensitive to hydrogen bonding. rjpn.org

CH vibrations: These include the stretching and bending modes of the aromatic C-H bonds and the methyl group C-H bonds. Aromatic C-H stretching vibrations generally appear in the 3100-3000 cm⁻¹ region.

Ring vibrations: The stretching and deformation modes of the benzene ring are characteristic and provide information about the substitution pattern.

C-N and C-O vibrations: The stretching modes of the C-N and C-O bonds are also important for the characterization of the molecule.

The simulated spectra not only help in the assignment of experimental bands but also provide insights into the molecular force field and the effect of substituents on the vibrational frequencies.

Reactivity and Selectivity Prediction

Conceptual Density Functional Theory (DFT) offers a framework for understanding and predicting chemical reactivity through various descriptors. These descriptors are derived from the variation of electron density with respect to the number of electrons.

The Fukui function, f(r), is a key local reactivity descriptor that indicates the propensity of a site in a molecule to undergo a nucleophilic or electrophilic attack. wikipedia.org It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, it is often calculated using a finite difference approximation for an atom 'k' in a molecule:

For nucleophilic attack (addition of an electron): f+k = qk(N+1) - qk(N)

For electrophilic attack (removal of an electron): f-k = qk(N) - qk(N-1)

Here, qk is the charge on atom k for the neutral (N), anionic (N+1), and cationic (N-1) states. A higher value of f+k indicates a more favorable site for a nucleophilic attack, while a higher value of f-k suggests a more favorable site for an electrophilic attack. researchgate.net

For aminophenol derivatives, the Fukui functions can pinpoint the specific atoms on the aromatic ring and the functional groups that are most likely to participate in a reaction. For example, in a theoretical study of 2-aminophenol (B121084), the HOMO and LUMO energies, which are related to the Fukui functions, were calculated to understand its reactivity. rjpn.orgrjpn.org

| Parameter | Phenol (B47542) | 2-Aminophenol | 2-Nitrophenol |

| HOMO (eV) | -6.45 | -5.74 | -7.13 |

| LUMO (eV) | -1.11 | -0.65 | -2.91 |

| Energy Gap (eV) | 5.34 | 5.09 | 4.22 |

| Hardness (η) | 2.67 | 2.55 | 2.11 |

| Electrophilicity (ω) | 1.54 | 1.44 | 2.99 |

| This table presents DFT-calculated reactivity descriptors for phenol and its ortho-substituted derivatives, providing a comparative view of their electronic properties and reactivity. The data for 2-aminophenol offers insight into the expected reactivity patterns for similar compounds like this compound. rjpn.orgrjpn.org |

While Fukui functions are powerful, they can sometimes provide an ambiguous picture of reactivity. The dual descriptor, Δf(r), has been introduced as a more precise tool to distinguish between nucleophilic and electrophilic sites. researchgate.net The dual descriptor is the second derivative of the electron density with respect to the number of electrons and is defined as the difference between the nucleophilic and electrophilic Fukui functions: Δf(r) = f+(r) - f-(r) .

The sign of the dual descriptor provides a clear indication of the nature of the reactive site:

Δf(r) > 0: The site is favored for a nucleophilic attack.

Δf(r) < 0: The site is favored for an electrophilic attack.

This descriptor is particularly useful for unambiguously identifying the reactive regions in a molecule. researchgate.net For a molecule like this compound, a dual descriptor analysis would map out the regions of the molecule that are electron-donating (nucleophilic) and electron-accepting (electrophilic), providing a more refined picture of its chemical behavior than Fukui functions alone. This method has been shown to be more accurate in revealing the true nucleophilic and electrophilic centers within a molecule. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg These studies are crucial in drug discovery and materials science for understanding intermolecular interactions. For a molecule like this compound, docking studies can elucidate its potential to interact with biological targets such as enzymes.

A common target for phenol and aminophenol derivatives is the enzyme tyrosinase, which is involved in melanin (B1238610) biosynthesis. mdpi.com Molecular docking studies of ortho-substituted phenols with tyrosinase have been performed to understand whether a molecule can act as a substrate or an inhibitor. mdpi.com The docking process involves placing the ligand (e.g., this compound) into the binding site of the receptor (e.g., tyrosinase) and calculating a score that estimates the binding affinity.

The binding interactions typically involve:

Hydrogen bonds: Formed between the hydroxyl and amino groups of the ligand and amino acid residues in the active site of the protein.

Hydrophobic interactions: The aromatic ring of the ligand can interact with nonpolar residues in the binding pocket.

Pi-pi stacking: The aromatic ring can also engage in stacking interactions with aromatic residues like histidine or phenylalanine.

For instance, molecular docking studies on aminophenol derivatives have shown that they can bind to the active site of various enzymes, with the binding energy indicating the stability of the complex. ekb.egnih.gov These studies can guide the design of new molecules with specific biological activities.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| (E)-2-(((3-aminophenyl)imino)methyl)phenol | Colon Cancer Receptor (2hq6) | Not Specified | Not Specified |

| (E)-2-(((3-aminophenyl)imino)methyl)phenol | Lung Cancer Receptor (1x2j) | Not Specified | Not Specified |

| Chloro-functionalized Schiff base of 2-aminophenol | Not Specified | -5.45 | Not Specified |

| Salicylaldehyde-based Schiff base of 2-aminophenol | Not Specified | -5.66 | Not Specified |

| This table summarizes the results of molecular docking studies for various aminophenol derivatives against different protein targets. The binding energy values indicate the potential for these compounds to interact with biological macromolecules, providing a basis for predicting the behavior of this compound. ekb.egnih.gov |

Advanced Applications of 2 Amino 5 Methylamino Phenol and Its Derivatives

Role as a Chemical Building Block in Complex Organic Synthesis

The utility of 2-aminophenol (B121084) derivatives as foundational units in organic synthesis is well-established, allowing for the construction of more intricate molecular architectures. The presence of multiple reactive sites—the aromatic ring, the amino groups, and the hydroxyl group—provides chemists with a versatile platform for a wide array of chemical transformations.

One notable application is in the synthesis of β-amino alcohols. These compounds are crucial intermediates for a variety of biologically active natural and synthetic products. researchgate.net The ring-opening of epoxides with aminophenols, such as 2-amino-5-methyl-phenol, represents a common and efficient route to these valuable synthons. researchgate.net

Furthermore, derivatives like 2-amino-5-methylphenol (B193566) serve as starting materials for the synthesis of novel heterocyclic compounds. For instance, they have been used to prepare (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol derivatives. globalresearchonline.net This synthesis involves a nucleophilic substitution reaction and demonstrates the role of the aminophenol derivative as a key structural component. globalresearchonline.net The resulting complex molecules have shown potential as antibacterial agents. globalresearchonline.net The general concept of synthesizing complex organic compounds from simpler precursors, such as aminophenols, is a cornerstone of modern organic chemistry. nih.gov

Exploration in Industrial Chemical Processes

The unique chemical properties of 2-Amino-5-(methylamino)phenol and its derivatives have led to their use in various industrial applications, particularly in the production of specialty chemicals and dyes.

Derivatives of 2-aminophenol are significant intermediates in the chemical industry. For example, 2-amino-5-nitrophenol (B90527) derivatives are valuable precursors for a range of industrial products. google.com They can be converted into other synthetic intermediates by reducing the nitro group, making them useful as reducing agents or antioxidants. google.com A key application of these derivatives is in the field of photographic chemistry, where they serve as intermediates for cyan-image-forming couplers. google.com Specifically, 2,5-diacylaminophenol cyan-couplers, derived from these intermediates, are known for their excellent color restoration and the fastness of the resulting dyes. google.com

The synthesis of these specialty chemicals often involves the chemical modification of the aminophenol backbone. For instance, a process has been developed to prepare 2-amino-5-nitrophenol derivatives by subjecting a benzoxazole (B165842) derivative to nucleophilic substitution, followed by ring-opening of the oxazole (B20620) ring. google.com

The aromatic structure and the presence of auxochromic groups (amino and hydroxyl) make this compound and its derivatives excellent candidates for use in dye chemistry. They are particularly noted for their role as oxidative dye precursors for keratin (B1170402) fibers, such as human hair. epo.orggoogle.comgoogle.com

When used in hair coloring compositions, these compounds, often referred to as "couplers" or "primary intermediates," are oxidized in the presence of an oxidizing agent (like hydrogen peroxide) and react with other dye precursors to form larger colorant molecules within the hair shaft. epo.org For example, 2-amino-5-methyl-phenol and other 2-(amino or substituted amino)-5-methyl-phenol derivatives are known to produce yellow colorations. epo.org The introduction of a hydrophilic side chain, such as an oxymethyl group at the 5-position, has been explored to improve properties like coloration and wash fastness. epo.org

Beyond hair dyes, aminophenol derivatives are also used in the synthesis of other types of dyes. Azo dyes, for instance, can be synthesized from p-aminophenol and its derivatives. uobaghdad.edu.iq The synthesis typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. uobaghdad.edu.iqnih.gov The resulting azo dyes have applications in the textile industry for dyeing fabrics like cotton. uobaghdad.edu.iq

Table 1: Applications of this compound and its Derivatives in Industrial Processes

| Application Area | Specific Use | Derivative Example | Reference(s) |

|---|---|---|---|

| Specialty Chemicals | Intermediate for cyan-image-forming couplers | 2-Amino-5-nitrophenol derivatives | google.com |

| Reducing agents and antioxidants | 2-Amino-5-nitrophenol derivatives | google.com | |

| Dye Chemistry | Oxidative hair dye precursor (yellow shades) | 2-Amino-5-methyl-phenol | epo.org |

| Synthesis of azo dyes for textiles | p-Aminophenol derivatives | uobaghdad.edu.iquobaghdad.edu.iq | |

| Oxidative dyeing of keratin fibers | 2-Amino-5-(aminomethyl)phenol (B1612312) derivatives | google.comgoogle.com |

Polymer Chemistry Research and Material Science Relevance

Detailed research findings and data on the use of this compound in polymer chemistry and material science are not available in the reviewed scientific literature.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways

The synthesis of 2-Amino-5-(methylamino)phenol and its derivatives is an area of active investigation, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. Current research is exploring several promising avenues:

Nucleophilic Aromatic Substitution: One common approach involves the nucleophilic aromatic substitution of a precursor like 2-chloro-5-nitrophenol, followed by the reduction of the nitro group.

Methylation: The methylation of 2-aminophenol (B121084) using reagents such as methyl iodide in the presence of a base is another established method.

Mannich Reaction: This classic organic reaction can be employed to introduce aminomethyl groups onto activated aromatic rings like phenols. The reaction of 2-amino-5-methylphenol (B193566) with formaldehyde (B43269) and methylamine (B109427) can yield 2-Amino-5-((methylamino)methyl)phenol.

Reductive Amination: This method involves the oxidation of the methyl group in 2-amino-5-methylphenol to an aldehyde, which is then reacted with methylamine in the presence of a reducing agent.

Catalytic Hydrogenation: The catalytic hydrogenation of p-nitrophenol to p-aminophenol is a well-studied reaction that could be adapted for the synthesis of related compounds. acs.org A simple Langmuir-Hinschelwood (L-H)-type model has been found to satisfactorily represent the kinetics of this hydrogenation process. acs.org

Future research will likely focus on optimizing these existing methods and exploring new catalytic systems to improve yields and reduce reaction times. The use of continuous flow reactors and automated systems is also expected to play a crucial role in the industrial-scale production of these compounds.

Advanced Characterization Techniques for Intricate Structures

A deep understanding of the structure-property relationships of this compound derivatives is crucial for their targeted design and application. Advanced characterization techniques are indispensable for elucidating the intricate details of their molecular architecture.

Spectroscopic and analytical methods play a key role in confirming the structure and purity of these compounds. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and elemental analysis are routinely used. nih.gov For more complex derivatives, advanced techniques like powder X-ray diffraction (PXRD) are employed to determine crystalline structures. mdpi.com For instance, the PXRD analysis of a novel two-dimensional copper p-aminophenol metal-organic framework revealed a crystalline structure with prominent peaks indicative of long-range order. mdpi.com

Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into the thermal stability of these compounds and their derivatives, such as polymers. tandfonline.com The surface morphology of materials derived from these compounds can be examined using scanning electron microscopy (SEM). tandfonline.com

| Technique | Information Obtained | Example Application |

| FTIR Spectroscopy | Identification of functional groups. | Characterizing the N-H and C-Cl vibrations in dichloropyrimidine derivatives. |

| NMR Spectroscopy | Elucidation of the molecular structure. | Determining the chemical shifts of protons in synthesized aminophenol derivatives. nih.gov |

| Elemental Analysis | Determination of the elemental composition. | Confirming the molecular formula of newly synthesized compounds. nih.gov |

| PXRD | Analysis of the crystalline structure. | Determining the interlayer distance in a 2D copper p-aminophenol metal-organic framework. mdpi.com |

| TGA/DTA | Assessment of thermal stability. | Studying the thermal characteristics of poly(m-aminophenol) and its derivatives. tandfonline.com |

| SEM | Examination of surface morphology. | Illuminating the surface morphologies of poly(m-aminophenol) and its cross-linked derivatives. tandfonline.com |

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the rational design and prediction of novel derivatives of this compound with desired properties. Quantum chemistry calculations can be used to understand the electronic structure and reactivity of these molecules. For example, electrostatic potential maps can highlight nucleophilic and electrophilic regions, providing insights into their chemical behavior.

Molecular docking simulations are employed to predict the binding affinity and interaction of these derivatives with biological targets, such as enzymes and receptors. nih.gov This is particularly valuable in drug discovery for identifying potential therapeutic agents. nih.gov For instance, molecular docking has been used to study the interaction of aminophenol derivatives with DNA, suggesting their potential as anticancer agents. nih.gov

Furthermore, computational methods can aid in the design of new materials. Density functional tight binding (DFT) calculations have been used in combination with experimental data to determine the structure of novel metal-organic frameworks (MOFs). mdpi.com These computational approaches accelerate the discovery process by allowing for the virtual screening of a large number of potential derivatives before their actual synthesis and testing.

Expanding Industrial and Catalytic Applications

The unique chemical properties of this compound and its derivatives make them attractive for a wide range of industrial and catalytic applications.

Aminophenol-based ligands have a significant and growing impact on catalysis research, with applications in homogeneous catalysis, small molecule activation, and the development of catalysts for various chemical transformations. Metal complexes containing aminophenol-based ligands have shown promise in mimicking the activity of enzymes like galactose oxidase.

Derivatives of aminophenols are used in the synthesis of dyes, pigments, and other industrial chemicals. For example, 4-aminophenol (B1666318) is a key intermediate in the industrial synthesis of paracetamol. wikipedia.org They also find use as building blocks in organic chemistry for the creation of more complex molecules. wikipedia.org

The development of novel catalysts based on these compounds is an active area of research. For instance, palladium nanoparticles supported on various materials have been shown to be efficient catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a reaction of significant industrial importance. researchgate.nettaylorandfrancis.com The catalytic activity of these systems can be influenced by factors such as the size and shape of the nanoparticles and the nature of the support material. researchgate.net

Exploration of Interdisciplinary Research Avenues

The versatility of this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, materials science, and medicine.

In medicinal chemistry, aminophenol derivatives are being investigated for a variety of therapeutic applications. Studies have shown their potential as antimicrobial and antidiabetic agents. nih.gov Furthermore, their ability to interact with DNA makes them interesting candidates for the development of new anticancer drugs. nih.gov Recent research has also identified 2-amino-6-methyl-phenol derivatives as potent inhibitors of ferroptosis, a form of programmed cell death, suggesting their potential in treating diseases like neurodegenerative disorders and organ ischemia-reperfusion injury. nih.gov

In materials science, the ability of aminophenols to form polymers and coordinate with metal ions is being exploited to create novel materials with unique properties. mdpi.comtandfonline.com For example, the synthesis of a two-dimensional copper p-aminophenol metal-organic framework (MOF) with interesting tribological properties has been reported. mdpi.com

The exploration of these interdisciplinary avenues is expected to lead to the discovery of new applications and a deeper understanding of the fundamental properties of this compound and its derivatives. This collaborative approach will be crucial in unlocking the full potential of this fascinating class of chemical compounds.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-5-(methylamino)phenol in laboratory settings?

Synthesis typically involves catalytic amination of phenol derivatives. For example, methylamino groups can be introduced via reaction of p-methylaminophenol with ammonia gas in the presence of sodium hydroxide as a catalyst under elevated temperatures (80–120°C) . Continuous flow reactors may improve yield and consistency in industrial-scale synthesis .

Q. How can researchers ensure the purity of this compound during synthesis?

Purity can be verified using:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm), comparing retention times to certified standards .

- Thin-Layer Chromatography (TLC) with solvent systems like ethyl acetate/hexane (3:7) to monitor reaction progress .

- Elemental Analysis (C, H, N) to confirm molecular composition (C₇H₁₀N₂O) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- Storage: Keep in airtight containers at 2–8°C to minimize oxidation . Avoid contact with acids, as toxic gases (e.g., SO₂) may form .

Advanced Research Questions

Q. How does the substitution pattern on the aromatic ring affect the electrochemical properties of this compound?

The methylamino group at the para position lowers the reduction potential compared to unsubstituted phenol derivatives. Cyclic voltammetry studies in aqueous solutions (pH 7.4) reveal a reduction potential of ~0.5 V vs. SCE, attributed to the electron-donating methylamino group stabilizing radical intermediates . Comparative studies with isomers (e.g., 3-amino-5-methylphenol) show distinct redox behaviors due to positional effects .

Q. What are the mechanisms underlying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

The amino and hydroxyl groups enable hydrogen bonding with active sites of enzymes like tyrosinase. Molecular docking simulations suggest binding affinity (Kd ≈ 10–50 µM) via π-π stacking with aromatic residues (e.g., histidine) . In vitro assays using UV-Vis spectroscopy can monitor enzymatic inhibition by tracking substrate conversion rates .

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

- Kinetic Stability Studies: Monitor degradation at pH 2–12 using UV-Vis spectroscopy (λ = 280 nm) to identify pH-dependent hydrolysis pathways .

- Mass Spectrometry (MS): Detect degradation products (e.g., quinone derivatives) to clarify decomposition mechanisms .

- Thermogravimetric Analysis (TGA): Assess thermal stability under inert atmospheres (N₂) to isolate oxidative vs. thermal degradation .

Methodological Notes

- Electrochemical Analysis: Use a three-electrode system (glassy carbon working electrode) with 0.1 M phosphate buffer (pH 7.4) for cyclic voltammetry .

- Biological Assays: Pair LC-MS with enzyme inhibition assays to correlate structural modifications with activity changes .

- Contradiction Resolution: Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation alongside HPLC for purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.